Welcome to the BenchChem Online Store!
molecular formula C10H14N2O4S B8648941 Diethyl 2-(methylsulfanyl)-1H-imidazole-4,5-dicarboxylate CAS No. 117121-00-3

Diethyl 2-(methylsulfanyl)-1H-imidazole-4,5-dicarboxylate

Cat. No. B8648941
M. Wt: 258.30 g/mol
InChI Key: QWXDIEQLSBFCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05329012

Procedure details

Iodomethane (15.62 g; 0.11 mol) was added to a solution of 24.4 g (0.10 mol) of the above-produced diethyl 2-mercapto-4,5-imidazole-dicarboxylate (24.4 g; 0.10 mol) and sodium methoxide (6.0; 0.11 mol) in absolute methanol (500 mL) at room temperature. Additional iodomethane (5 g) was added after 1 hour and the yellow solution was allowed to stir at room temperature for 3 hours. The methanol was then removed in vacuo, the residue was treated with cold water and the light yellow solid was filtered and dried to give diethyl 2-(methylthio)imidazole-4,5-dicarboxylate (22.3 g; 86%).
Quantity
15.62 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH3:2].[SH:3][C:4]1[NH:5][C:6]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:8]=1.C[O-].[Na+]>CO>[CH3:2][S:3][C:4]1[NH:8][C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:6]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15.62 g
Type
reactant
Smiles
IC
Name
Quantity
24.4 g
Type
reactant
Smiles
SC=1NC(=C(N1)C(=O)OCC)C(=O)OCC
Name
sodium methoxide
Quantity
0.11 mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with cold water
FILTRATION
Type
FILTRATION
Details
the light yellow solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSC=1NC(=C(N1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.